molecular formula C12H15N B1205413 Bicifadine CAS No. 71195-57-8

Bicifadine

Numéro de catalogue: B1205413
Numéro CAS: 71195-57-8
Poids moléculaire: 173.25 g/mol
Clé InChI: OFYVIGTWSQPCLF-NEPJUHHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bicifadine, également connue sous le nom de DOV-220 075, est un composé analgésique non opioïde. Il s'agit d'un inhibiteur de la recapture de la sérotonine, de la norépinéphrine et de la dopamine (ISRN) qui a été initialement découvert par American Cyanamid et ensuite licencié à DOV Pharmaceutical. This compound a été étudiée pour son potentiel à traiter la douleur sans le potentiel de dépendance associé aux médicaments opioïdes .

Applications De Recherche Scientifique

Pharmacological Mechanism

Bicifadine enhances the actions of norepinephrine and serotonin by inhibiting their respective transport proteins. Unlike traditional narcotics, this compound does not act on opiate receptors and has been shown to be well-tolerated in preclinical studies . Its mechanism can be summarized as follows:

  • Norepinephrine Transporter Modulation : Inhibits the uptake of norepinephrine, leading to increased synaptic levels.
  • Serotonin Transporter Modulation : Similarly inhibits serotonin uptake, which may contribute to its analgesic effects.
  • Dopamine Interaction : While it primarily targets norepinephrine and serotonin, this compound also influences dopamine levels but with lower potency .

Analgesic Applications

This compound has demonstrated efficacy in various pain models:

  • Acute Pain : Studies show that this compound effectively suppresses pain responses in models such as the Randall-Selitto test and kaolin-induced inflammatory pain .
  • Chronic Pain : It normalizes nociceptive thresholds in models of persistent inflammatory pain and reduces mechanical hyperalgesia in neuropathic pain models .
  • Visceral Pain : this compound has been effective in models simulating visceral pain, demonstrating its broad applicability across different pain types .

Clinical Studies

Clinical evaluations have confirmed this compound's effectiveness in treating postoperative pain:

  • Phase II/III Trials : These studies indicated that this compound is a viable option for managing acute postoperative pain, with a favorable safety profile .
  • Neuropathic Pain : While this compound shows promise, clinical efficacy specifically for neuropathic pain remains to be fully established .

Abuse Potential

Investigations into the abuse potential of this compound have yielded promising results:

  • Low Abuse Liability : Studies suggest that this compound's profile resembles that of antidepressants rather than psychostimulants. It produced lower levels of dopamine compared to traditional stimulants like d-amphetamine, indicating a reduced risk for abuse .
  • Self-Administration Studies : In animal models, this compound did not maintain self-administration behavior to the same extent as cocaine or d-amphetamine, further supporting its low abuse potential .

Summary Table of this compound Applications

Application AreaDescriptionEvidence Source
Acute PainEffective in reducing pain responses in acute inflammatory models
Chronic PainNormalizes nociceptive thresholds; reduces hyperalgesia
Visceral PainDemonstrated efficacy in visceral pain models
Postoperative PainConfirmed effectiveness in clinical trials
Abuse LiabilityLow potential; resembles antidepressants more than stimulants

Mécanisme D'action

Target of Action

Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.

Mode of Action

This compound acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, this compound enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .

Pharmacokinetics

This compound exhibits good oral bioavailability and is well-absorbed . The maximum concentration of this compound in plasma is reached approximately 1 hour after administration . The elimination half-life of this compound is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of this compound’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .

Analyse Biochimique

Biochemical Properties

Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .

Transport and Distribution

This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .

Méthodes De Préparation

La synthèse de la bicifadine implique plusieurs étapes clés. Le matériau de départ est généralement le 4-méthylphénylacétonitrile, qui subit une série de réactions, y compris la cyclisation et la réduction, pour former le produit final. Les conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Les méthodes de production industrielle de la this compound se concentrent sur l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la qualité et la constance du composé. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour atteindre les spécifications souhaitées .

Analyse Des Réactions Chimiques

Bicifadine subit diverses réactions chimiques, notamment :

4. Applications de la recherche scientifique

5. Mécanisme d'action

This compound exerce ses effets en inhibant la recapture de la sérotonine, de la norépinéphrine et de la dopamine. Cela conduit à une augmentation des niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant leurs actions physiologiques. Les principales cibles moléculaires de la this compound sont le transporteur de la sérotonine (SERT), le transporteur de la norépinéphrine (NET) et le transporteur de la dopamine (DAT). En bloquant ces transporteurs, la this compound prolonge l'action des neurotransmetteurs, ce qui entraîne des effets analgésiques .

Comparaison Avec Des Composés Similaires

Bicifadine est unique parmi les ISRN en raison de son inhibition équilibrée de la recapture de la sérotonine, de la norépinéphrine et de la dopamine. Des composés similaires incluent :

L'inhibition à large spectre de la this compound des trois transporteurs de monoamines la distingue de ces autres composés, ce qui en fait un outil unique et précieux dans la gestion de la douleur et la recherche.

Activité Biologique

Bicifadine, chemically known as 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel analgesic compound that exhibits significant biological activity primarily through its action as a triple reuptake inhibitor of norepinephrine (NE), serotonin (5-HT), and dopamine (DA). This article explores the pharmacological properties, mechanisms of action, and clinical findings related to this compound's efficacy in pain management.

This compound functions by inhibiting the reuptake of key neurotransmitters:

  • Norepinephrine : IC50 = 55 nM
  • Serotonin : IC50 = 117 nM
  • Dopamine : IC50 = 910 nM

This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their respective signaling pathways, which is crucial for its analgesic effects .

Analgesic Effects

This compound has been shown to be effective in various preclinical and clinical pain models:

  • Acute Pain Models : In studies using the Randall-Selitto and kaolin models, this compound demonstrated potent antinociceptive effects.
  • Persistent Visceral Pain : It was effective in phenyl-p-quinone-induced and colonic distension models.
  • Chronic Pain Models : this compound normalized nociceptive thresholds in the complete Freund's adjuvant model and reduced mechanical hyperalgesia in spinal nerve ligation models .

Clinical Studies

A series of clinical trials have assessed this compound's efficacy in treating pain:

  • Dental Pain Study : this compound was found to be as effective as codeine in managing dental pain.
  • Post-Bunionectomy Pain : It showed comparable efficacy to tramadol in reducing pain following bunionectomy procedures .
  • Chronic Low Back Pain Trial : A phase 3 trial involving 634 patients compared three dosing regimens against placebo over 12 weeks. Results indicated that compliant patients (those with detectable plasma levels) experienced significant reductions in pain compared to placebo groups .

Abuse Potential

Research into the abuse potential of this compound indicates a lower risk compared to traditional opioids. In animal models, this compound produced moderate cocaine-like discriminative stimulus effects but did not maintain self-administration behaviors as robustly as cocaine or amphetamines. This suggests a reduced likelihood of abuse liability .

Comparative Data

The following table summarizes this compound's comparative pharmacological profile against other analgesics:

CompoundMechanismIC50 (nM)Efficacy in Pain ModelsAbuse Potential
This compoundNET, SERT, DAT InhibitorNE: 55High in acute and chronic painLow
CodeineOpioid Receptor AgonistN/AEffective but with abuse riskHigh
TramadolOpioid Receptor Agonist + SERT InhibitorN/AModerate efficacyModerate

Propriétés

Key on ui mechanism of action

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved.

Numéro CAS

71195-57-8

Formule moléculaire

C12H15N

Poids moléculaire

173.25 g/mol

Nom IUPAC

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1

Clé InChI

OFYVIGTWSQPCLF-NEPJUHHUSA-N

SMILES

CC1=CC=C(C=C1)C23CC2CNC3

SMILES isomérique

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3

SMILES canonique

CC1=CC=C(C=C1)C23CC2CNC3

Key on ui other cas no.

71195-57-8

Numéros CAS associés

66504-75-4 (hydrochloride)

Synonymes

icifadine
bicifadine hydrochloride

Origine du produit

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicifadine
Reactant of Route 2
Bicifadine
Reactant of Route 3
Bicifadine
Reactant of Route 4
Bicifadine
Reactant of Route 5
Bicifadine
Reactant of Route 6
Bicifadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.